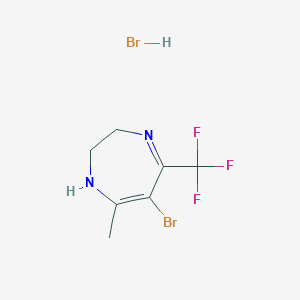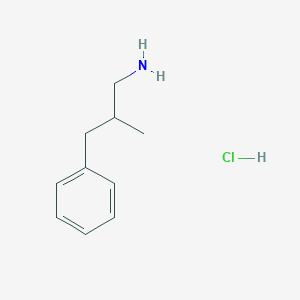
2-Methyl-3-phenylpropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-phenylpropan-1-amine hydrochloride is an organic compound that belongs to the class of phenylpropylamines. It is a derivative of phenylethylamine and is known for its structural similarity to amphetamines. This compound is often used in scientific research due to its interesting pharmacological properties.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 3-phenylpropylamine, interact with enzymes like trypsin-1 and trypsin-2 .
Mode of Action
It is structurally similar to phenylpropanolamine, a sympathomimetic agent used as a decongestant and appetite suppressant . This suggests that 2-Methyl-3-phenylpropan-1-amine hydrochloride might interact with its targets in a similar manner.
Biochemical Pathways
Based on its structural similarity to phenylpropanolamine, it might affect pathways related to appetite suppression and decongestion .
Result of Action
It is known that similar compounds can cause changes at the cellular level, potentially affecting processes like appetite suppression and decongestion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenylpropan-1-amine hydrochloride typically involves the reductive amination of 2-Methyl-3-phenylpropanal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or oxime. This method is preferred due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-phenylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: 2-Methyl-3-phenylpropanal or 2-Methyl-3-phenylpropanone.
Reduction: 2-Methyl-3-phenylpropan-1-ol.
Substitution: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-3-phenylpropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is conducted on its potential therapeutic effects and its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Comparación Con Compuestos Similares
2-Methyl-3-phenylpropan-1-amine hydrochloride is structurally similar to other phenylpropylamines such as amphetamine and methamphetamine. it differs in its pharmacological profile and potency. Unlike amphetamine, which is a potent central nervous system stimulant, this compound has a milder stimulant effect and is primarily used in research settings.
Similar Compounds
Amphetamine: A potent central nervous system stimulant used in the treatment of ADHD and narcolepsy.
Methamphetamine: A highly addictive stimulant with a high potential for abuse.
Phenylethylamine: A natural monoamine alkaloid that acts as a central nervous system stimulant in humans.
Propiedades
IUPAC Name |
2-methyl-3-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-9(8-11)7-10-5-3-2-4-6-10;/h2-6,9H,7-8,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWYPBITBYEQBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2685771.png)
![N-[6-(PYRROLIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B2685772.png)

![3-Amino-4-(p-tolyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2685777.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/new.no-structure.jpg)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2685780.png)
![Dibenzo[b,d]furan-2-yl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B2685781.png)
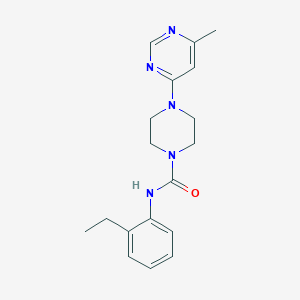
![(E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2685783.png)
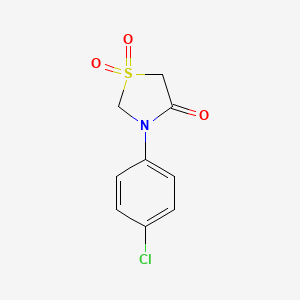
![N-(2H-1,3-benzodioxol-5-yl)-N-[(4-ethenylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2685786.png)
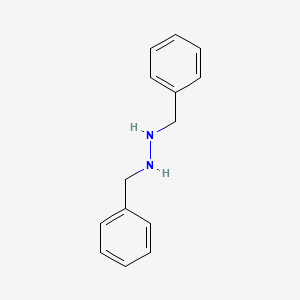
![N-(4-methylbenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2685788.png)
